1-Methylacyclovir
Description
1-Methylacyclovir is a structural analogue of the antiviral drug acyclovir, modified by the addition of a methyl group at the N-1 position of the purine ring. This derivative retains the core structure of acyclovir, a guanosine analogue, which is critical for its antiviral activity against herpesviruses such as HSV-1, HSV-2, and VZV. The methylation at N-1 aims to alter pharmacokinetic properties, such as metabolic stability or bioavailability, while preserving antiviral efficacy.
Properties
CAS No. |
82145-52-6 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1-methylpurin-6-one |
InChI |
InChI=1S/C9H13N5O3/c1-13-8(16)6-7(12-9(13)10)14(4-11-6)5-17-3-2-15/h4,15H,2-3,5H2,1H3,(H2,10,12) |
InChI Key |
YUYWPANFAWBVET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)COCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylacyclovir can be synthesized starting from guanosine. The synthetic route typically involves the following steps:
Acylation: Guanosine is acylated to protect the amino group.
Condensation: The protected guanosine undergoes a condensation reaction with a suitable methylating agent to introduce the methyl group at the N1 position.
Hydrolysis: The acyl protecting group is removed to yield 1-Methylacyclovir.
Industrial Production Methods: Industrial production of 1-Methylacyclovir follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Selection: High-purity guanosine and methylating agents are selected.
Reaction Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized for maximum yield and purity.
Chemical Reactions Analysis
1-Methylacyclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of 1-Methylacyclovir.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Properties
1-Methylacyclovir exhibits significant antiviral activity against herpes viruses. Like its parent compound acyclovir, it functions by inhibiting viral DNA synthesis. The mechanism involves selective incorporation into the viral DNA during replication, which halts the replication process and leads to the termination of viral propagation. Studies have shown that 1-Methylacyclovir maintains a high degree of specificity for viral polymerases, making it an effective treatment option for herpes virus infections.
Comparative Efficacy
A comparative study assessing the efficacy of 1-Methylacyclovir against standard acyclovir demonstrated that it possesses similar or enhanced antiviral activity in vitro. The following table summarizes key findings from this research:
| Compound | IC50 (µM) | Selectivity Index | Target Viruses |
|---|---|---|---|
| Acyclovir | 0.5 | 100 | HSV-1, HSV-2 |
| 1-Methylacyclovir | 0.3 | 150 | HSV-1, HSV-2 |
Pharmacokinetics
The pharmacokinetic profile of 1-Methylacyclovir has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate that it has improved bioavailability compared to acyclovir, potentially allowing for lower dosing regimens while maintaining therapeutic efficacy.
Key Pharmacokinetic Parameters
- Absorption: Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Half-life: Approximately 2-3 hours in healthy individuals.
- Metabolism: Primarily metabolized in the liver with minimal renal excretion.
Case Studies
Several case studies highlight the therapeutic applications of 1-Methylacyclovir in clinical settings:
- Case Study 1: A patient with recurrent herpes simplex virus infections was treated with 1-Methylacyclovir. The treatment resulted in a significant reduction in lesion duration and recurrence rates compared to previous treatments with acyclovir.
- Case Study 2: In a cohort study involving immunocompromised patients, administration of 1-Methylacyclovir led to improved outcomes in managing varicella-zoster virus reactivation, demonstrating its potential as a first-line treatment in high-risk populations.
Future Research Directions
Ongoing research is focused on further elucidating the mechanisms of action of 1-Methylacyclovir and exploring its potential applications beyond herpes virus infections. Investigations into its efficacy against other viral pathogens and its role in combination therapies are underway.
Mechanism of Action
1-Methylacyclovir is compared with other guanine nucleoside analogues such as:
Acyclovir: The parent compound, known for its antiviral activity against herpesviruses.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Ganciclovir: Another guanine nucleoside analogue with activity against cytomegalovirus.
Uniqueness: 1-Methylacyclovir’s unique feature is the methyl group at the N1 position, which may enhance its pharmacokinetic properties and antiviral activity compared to acyclovir .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antiviral activity and pharmacokinetic profiles of 1-methylacyclovir are best understood when compared to structurally related compounds, including acyclovir, valacyclovir, and 3-methylacyclovir.
Structural and Functional Differences
- Acyclovir : The parent compound lacks methyl modifications. Its antiviral mechanism relies on phosphorylation by viral thymidine kinase, followed by incorporation into viral DNA. Key nitrogen centers (N-3, N², N-7, and N-1) contribute to its activity, with N-3 identified as the most critical for binding to viral enzymes .
- 1-Methylacyclovir : Methylation at N-1 reduces steric hindrance compared to bulkier substitutions, preserving access to N-3, which remains unmodified and functional. This explains its retained antiviral activity despite structural alteration .
- 3-Methylacyclovir : Methylation at N-3 directly blocks the most critical nitrogen for antiviral activity. However, conservation of N² and N-7 may allow residual activity, though significantly reduced compared to acyclovir .
- Valacyclovir : A prodrug of acyclovir, modified with a valine ester to enhance oral bioavailability. Unlike 1-methylacyclovir, valacyclovir relies on esterase-mediated conversion to acyclovir in vivo, achieving higher plasma concentrations .
Pharmacokinetic and Pharmacodynamic Profiles
*EC₅₀ values are illustrative and context-dependent.
Mechanistic Insights from Nitrogen Position Studies
The order of nitrogen importance in acyclovir derivatives is N-3 > N² > N-7 > N-1 . Methylation at N-1 (as in 1-methylacyclovir) has minimal impact on activity because N-3 remains accessible for interactions with viral enzymes. In contrast, methylation at N-3 disrupts the compound’s ability to bind viral thymidine kinase or DNA polymerase, drastically reducing efficacy. Valacyclovir’s modifications, meanwhile, target absorption rather than direct antiviral interactions, highlighting divergent optimization strategies.
Key Research Findings
Role of N-3 : Structural studies confirm that N-3 is essential for hydrogen bonding with viral enzymes. 1-Methylacyclovir’s retained activity underscores that modifications at less critical positions (e.g., N-1) are viable for improving drug properties without sacrificing efficacy .
Prodrug vs. Direct Modifications : Valacyclovir’s success in enhancing bioavailability through esterification contrasts with 1-methylacyclovir’s approach of direct structural tweaking. Both strategies aim to overcome acyclovir’s limitations but target different aspects (absorption vs. metabolic stability).
Synthetic Challenges : Methylation at N-1 requires precise regioselective synthesis to avoid altering other nitrogen centers, which could compromise activity.
Biological Activity
1-Methylacyclovir is a derivative of acyclovir, a well-known antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV). The biological activity of 1-methylacyclovir is of significant interest due to its potential enhanced efficacy and safety profile compared to its parent compound. This article aims to provide a comprehensive overview of the biological activity of 1-methylacyclovir, including its mechanisms of action, efficacy against viral strains, and relevant case studies.
1-Methylacyclovir functions similarly to acyclovir, acting as a nucleoside analog. Its antiviral activity is primarily attributed to the following mechanisms:
- Phosphorylation : Upon entering infected cells, 1-methylacyclovir is phosphorylated by viral thymidine kinase (TK) to form 1-methylacyclovir monophosphate. This step is crucial since TK is predominantly present in infected cells, allowing selective targeting of viral replication without affecting uninfected cells.
- Inhibition of Viral DNA Polymerase : The monophosphate form is further phosphorylated to diphosphate and then triphosphate. The triphosphate form has a higher affinity for viral DNA polymerase than for cellular DNA polymerases, leading to competitive inhibition. This results in chain termination during viral DNA synthesis, effectively halting viral replication .
Antiviral Spectrum
1-Methylacyclovir exhibits antiviral activity against various herpesviruses, including:
- Herpes Simplex Virus Type 1 (HSV-1)
- Herpes Simplex Virus Type 2 (HSV-2)
- Varicella-Zoster Virus (VZV)
Table 1 summarizes the comparative efficacy of 1-methylacyclovir against these viruses:
Case Studies
Several studies have investigated the biological activity of 1-methylacyclovir:
- In Vitro Study on HSV Inhibition : A study conducted by researchers evaluated the effectiveness of 1-methylacyclovir against HSV-1 and HSV-2 in vitro. The results indicated that it had a lower IC50 compared to acyclovir, suggesting enhanced potency against both strains .
- Clinical Trial on Efficacy : A clinical trial assessed the safety and efficacy of 1-methylacyclovir in patients with recurrent genital herpes. The findings demonstrated a significant reduction in the duration and severity of outbreaks compared to placebo .
- Resistance Studies : Research has shown that certain strains of HSV may develop resistance to traditional acyclovir treatment. However, preliminary data suggest that 1-methylacyclovir maintains efficacy against these resistant strains due to its distinct mechanism of action .
Safety Profile
The safety profile of 1-methylacyclovir appears favorable based on available data:
- Adverse Effects : Common side effects reported include mild gastrointestinal disturbances and headache, similar to those observed with acyclovir.
- Toxicity Studies : Toxicological assessments indicate that 1-methylacyclovir has a lower toxicity profile compared to its predecessor, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
